GSK 4027

Catalog No.
S529459
CAS No.
M.F
C17H21BrN4O
M. Wt
377.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK 4027

Product Name

GSK 4027

IUPAC Name

4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Molecular Formula

C17H21BrN4O

Molecular Weight

377.3 g/mol

InChI

InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m0/s1

InChI Key

VZAFGXCWAWRULT-UONOGXRCSA-N

SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

GSK4027; GSK-4027; GSK 4027.

Canonical SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Isomeric SMILES

CN1C[C@H](C[C@H](C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Description

The exact mass of the compound 4-bromo-2-methyl-5-[[(3~{R},5~{R})-1-methyl-5-phenyl-piperidin-3-yl]amino]pyridazin-3-one is 376.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK 4027 is a small molecule compound identified as a selective inhibitor of the bromodomains associated with the p300/CBP-associated factor (PCAF) and general control nonderepressible 5 (GCN5). It has been characterized for its high potency, with a binding affinity (Ki) of approximately 1.4 nanomolar and an inhibitory concentration (IC50) of around 60 nanomolar in chromatin context assays . This compound serves as a valuable chemical probe in research related to epigenetic regulation, particularly in the context of histone acetylation.

The primary chemical reaction involving GSK 4027 is its interaction with the bromodomain of PCAF and GCN5, where it competes with acetylated lysine residues for binding. This mechanism of action inhibits the recruitment of these bromodomain-containing proteins to acetylated histones, thereby affecting gene expression and chromatin remodeling. The specificity of GSK 4027 for these bromodomains makes it a useful tool for studying their biological functions .

GSK 4027 exhibits significant biological activity as an inhibitor of histone acetylation processes. By blocking the bromodomains of PCAF and GCN5, it can modulate various cellular pathways involved in transcriptional regulation. Studies have shown that GSK 4027 can influence cell proliferation and differentiation, making it a potential candidate for therapeutic applications in diseases where epigenetic dysregulation plays a key role, such as cancer .

  • Building Block Formation: Starting from commercially available precursors.
  • Coupling Reactions: Utilizing coupling agents to form key linkages.
  • Purification: Employing techniques such as high-performance liquid chromatography to achieve the desired purity.

The synthesis is designed to yield a compound that meets the required pharmacological profiles for use as a research tool .

GSK 4027 has several applications in biomedical research:

  • Epigenetic Research: As a chemical probe, it helps elucidate the roles of PCAF and GCN5 in histone modification and gene expression.
  • Cancer Research: Its ability to inhibit specific bromodomains may provide insights into cancer biology and potential therapeutic strategies.
  • Drug Development: The compound serves as a lead structure for developing new inhibitors targeting similar epigenetic regulators .

Interaction studies involving GSK 4027 primarily focus on its binding affinity and selectivity toward PCAF and GCN5 bromodomains. These studies often employ techniques such as:

  • Surface Plasmon Resonance: To measure real-time binding interactions.
  • Fluorescence Polarization Assays: To assess competitive binding with acetylated peptides.

Such studies confirm the compound's selectivity and potency, further validating its role as a chemical probe in epigenetic research .

Several compounds exhibit structural or functional similarities to GSK 4027. Below is a comparison highlighting its uniqueness:

Compound NameTargetKi (nM)Unique Features
GSK 4028PCAF/GCN5 Bromodomains>10,000Enantiomeric negative control
JQ1BRD4~0.5Broader bromodomain inhibition
I-BET151BET Proteins~0.5Selective for BET family
CPI-0610BET Proteins~0.6Used in clinical trials for hematological malignancies

GSK 4027 stands out due to its selective inhibition of PCAF and GCN5 bromodomains, whereas other compounds like JQ1 and I-BET151 target broader classes of bromodomains or different protein families altogether .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

376.08987 g/mol

Monoisotopic Mass

376.08987 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-bromo-2-methyl-5-[[(3R,5R)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Dates

Modify: 2023-08-15
1: Humphreys PG, Bamborough P, Chung CW, Craggs PD, Gordon LJ, Grandi P, Hayhow

Explore Compound Types